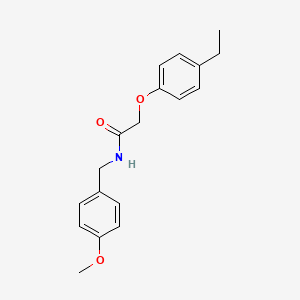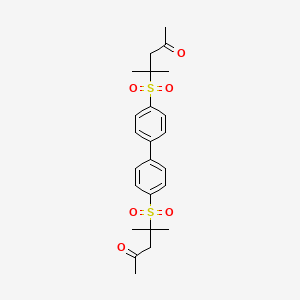
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone)
Descripción general
Descripción
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone), also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex process and has been shown to exhibit unique properties that make it useful in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone) is not well understood. However, it is believed that it works by interacting with the functional groups of organic compounds, leading to the formation of new chemical bonds. This interaction results in the formation of new compounds with unique properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone). However, some studies have shown that it may have antioxidant properties and could potentially be used in the development of new drugs. Additionally, 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone) has been shown to exhibit low toxicity, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone) is its versatility. It can be used in a wide range of laboratory experiments, making it a valuable tool for researchers. Additionally, 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone) is relatively easy to synthesize and purify, making it readily available for use. However, one of the limitations of 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone) is its high cost. This can make it difficult for researchers with limited funding to use in their experiments.
Direcciones Futuras
There are several potential future directions for research on 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone). One area of interest is the development of new materials using 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone) as a building block. Additionally, further research is needed to understand the mechanism of action of 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone) and its potential applications in drug development. Finally, there is a need for research on the synthesis of 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone) and its derivatives to improve the efficiency and reduce the cost of production.
In conclusion, 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone) is a valuable compound with unique properties that make it useful in various scientific research applications. While there is limited research on its biochemical and physiological effects, it has been shown to exhibit low toxicity and be a promising candidate for further research. As research on 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone) continues, it is likely that new applications and uses for this compound will be discovered.
Aplicaciones Científicas De Investigación
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone) has been used in various scientific research studies due to its unique properties. It has been shown to be an effective reagent for the synthesis of various organic compounds, including polymers and organic crystals. Additionally, 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(4-methyl-2-pentanone) has been used in the development of new materials, such as liquid crystals and organic semiconductors.
Propiedades
IUPAC Name |
4-methyl-4-[4-[4-(2-methyl-4-oxopentan-2-yl)sulfonylphenyl]phenyl]sulfonylpentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6S2/c1-17(25)15-23(3,4)31(27,28)21-11-7-19(8-12-21)20-9-13-22(14-10-20)32(29,30)24(5,6)16-18(2)26/h7-14H,15-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEFUODXJBVQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C(C)(C)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3461508.png)

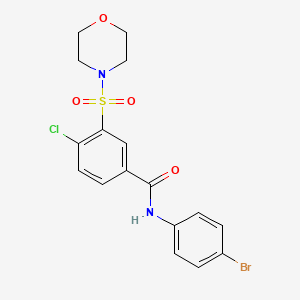
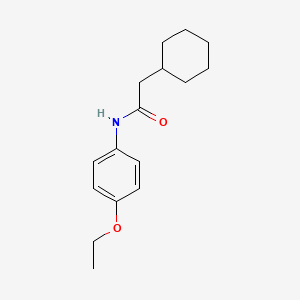
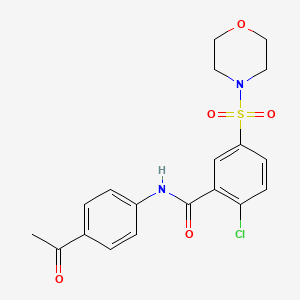
![1,1'-[oxybis(4,1-phenylenesulfonyl)]diacetone](/img/structure/B3461556.png)
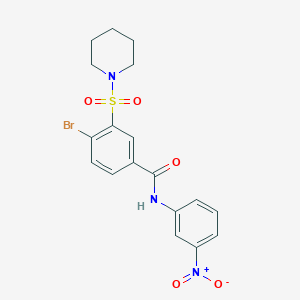
![4,4'-[methylenebis(4,1-phenylenesulfonyl)]di(2-butanone)](/img/structure/B3461565.png)
![4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methyl-2-pentanone)](/img/structure/B3461583.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3461599.png)
![4,4'-[oxybis(4,1-phenylenesulfonyl)]di(2-butanone)](/img/structure/B3461606.png)
